1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrimidine ring substituted with ethoxy and methylthio groups, and a pyrrolidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and thiourea in the presence of a base.
Substitution Reactions: The ethoxy and methylthio groups are introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethoxy and methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate), and H₂O₂ (Hydrogen peroxide).
Reducing Agents: H₂ (Hydrogen gas) with Pd/C (Palladium on carbon).
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyrimidine ring can yield a dihydropyrimidine derivative.
Scientific Research Applications
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol: Similar in structure but may have different substituents on the pyrimidine or pyrrolidine rings.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A related compound with a chloro substituent instead of a pyrrolidine ring.
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-2-carboxamide: A derivative with a carboxamide group on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-16-10-6-9(12-11(13-10)17-2)14-5-4-8(15)7-14/h6,8,15H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLKGYNZBNEUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(C2)O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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